Cycloheptanecarbaldehyde
Overview
Description
Cycloheptanecarbaldehyde is a chemical compound with the molecular formula C8H14O . It is used in laboratory settings and for the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of Cycloheptanecarbaldehyde consists of a seven-membered carbon ring (cycloheptane) with an aldehyde functional group attached . The exact mass is 126.196 Da and the monoisotopic mass is 126.104462 Da .Physical And Chemical Properties Analysis
Cycloheptanecarbaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±9.0 °C at 760 mmHg, and a flash point of 58.7±11.2 °C . It has one freely rotating bond, and its ACD/LogP value is 2.47 .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Cycloheptanecarbaldehyde and its derivatives are extensively used in organic chemistry for synthesizing various biologically and medicinally relevant compounds. For instance, 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes are pivotal in constructing compounds with potential biological and medicinal applications. These compounds are used under palladium-catalyzed cross-coupling conditions, showcasing their importance in advanced synthetic chemistry (Ghosh & Ray, 2017).
Catalysis and Asymmetric Synthesis
In asymmetric organocatalysis, cyclohexenecarbaldehydes are synthesized with high enantiomeric excesses from simple precursors, utilizing reactions like domino Michael addition-aldol condensation. This process, catalyzed by chiral secondary amines, involves tandem iminium-enamine activation, demonstrating the utility of cycloheptanecarbaldehyde derivatives in producing chiral molecules (Enders et al., 2007).
Environmental and Analytical Chemistry
Cycloheptanecarbaldehyde derivatives, such as 1,3-cyclohexanedione, have been adapted for trace analysis of aldehydes using high-performance liquid chromatography. This illustrates its role in environmental monitoring and analytical chemistry, particularly in the analysis of air quality and detection of trace chemical compounds (Stahovec & Mopper, 1984).
Pharmaceutical Research
In pharmaceutical research, cyclohexane-based aldehydes are used to design inhibitors for viruses like SARS-CoV-2. The incorporation of a cyclohexane moiety in the structure of these inhibitors indicates the versatility and importance of cycloheptanecarbaldehyde derivatives in developing potential therapeutic agents (Dampalla et al., 2021).
Multicomponent Synthesis
Cycloheptanecarbaldehyde is also employed in multicomponent syntheses, creating a variety of functionalized compounds. These syntheses involve condensations with CH acids, malonodinitrile, and other reagents, leading to the production of cyclohexyl-substituted acrylonitriles, 4H-chalcogenopyrans, and pyridines. This demonstrates the compound's role in creating complex organic molecules with potential applications in various fields (Dyachenko, 2006).
Organocatalytic Reactions
Cycloheptanecarbaldehyde derivatives are crucial in organocatalytic reactions. For instance, cyclohexenecarbaldehydes can be used to synthesize compounds with multiple stereogenic centers, showing high diastereoselectivity and enantiomeric excess. This is significant for creating chiral compounds in pharmaceutical and organic chemistry (Philipps et al., 2015).
Advanced Material Synthesis
In material science, cycloheptanecarbaldehyde derivatives are used for creating advanced materials. For example, chlorinated 1,3-dioxolanes derived from 4-cyclohexenecarbaldehydes demonstrate the versatility of these compounds in synthesizing new materials with potential applications in various technological fields (Kerimov, 2003).
Safety And Hazards
Cycloheptanecarbaldehyde is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and keeping away from heat/sparks/open flames .
properties
IUPAC Name |
cycloheptanecarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBFRCHGZFHSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195419 | |
Record name | Formylcycloheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptanecarbaldehyde | |
CAS RN |
4277-29-6 | |
Record name | Cycloheptanecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4277-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formylcycloheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formylcycloheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formylcycloheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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